Home > Products > Screening Compounds P9307 > peptide PHI-(1-27)-glycine
peptide PHI-(1-27)-glycine - 123746-44-1

peptide PHI-(1-27)-glycine

Catalog Number: EVT-1511378
CAS Number: 123746-44-1
Molecular Formula: C7H11N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptide PHI-(1-27)-glycine is a variant of peptide histidine isoleucine, which is a member of the glucagon-secretin family of peptides. This compound consists of 27 amino acids and plays significant roles in gastrointestinal physiology and neuroendocrine regulation. It was first identified in the small intestine of mammals, particularly in rats and pigs, where it is involved in regulating water and electrolyte transport and influencing gastrointestinal motility .

Source

Peptide PHI-(1-27)-glycine was isolated from porcine upper intestinal tissue and rat small intestine. The identification was facilitated through various chromatographic techniques and amino acid sequencing, confirming its structure and biological significance .

Classification

Peptide PHI-(1-27)-glycine is classified as a neuropeptide hormone. It belongs to the broader category of bioactive peptides that are derived from larger precursor proteins and are known for their regulatory functions in various physiological processes, including digestion and metabolism .

Synthesis Analysis

Methods

The synthesis of peptide PHI-(1-27)-glycine typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of peptides. The process includes the following key steps:

  1. Activation of the Carboxyl Group: The carboxyl group of the amino acid is activated using coupling reagents such as 1-Hydroxybenzotriazole or N,N'-Dicyclohexylcarbodiimide to facilitate the formation of an amide bond.
  2. Coupling Reaction: The activated carboxyl group reacts with the amino group of another amino acid, forming a peptide bond.
  3. Deprotection: Protecting groups used to shield reactive sites on amino acids are removed at appropriate stages to ensure correct peptide formation.

Technical Details

The choice of coupling reagents and protecting groups can significantly influence the efficiency and yield of the synthesis process. For example, using highly efficient coupling reagents can minimize side reactions and racemization, which are common challenges in peptide synthesis .

Molecular Structure Analysis

Structure

Peptide PHI-(1-27)-glycine has a linear structure composed of 27 amino acids. The specific sequence includes histidine at the N-terminus and glycine at the C-terminus, contributing to its functional properties. The molecular formula can be represented as C₁₃H₁₉N₃O₃S.

Data

The detailed amino acid sequence is as follows:

  • His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂.

This sequence indicates significant homology with other members of the glucagon family, suggesting shared functional mechanisms .

Chemical Reactions Analysis

Reactions

Peptide PHI-(1-27)-glycine undergoes various biochemical reactions that are crucial for its biological activity:

  1. Receptor Binding: It interacts with specific receptors in target tissues, initiating signaling cascades that affect cellular responses.
  2. Enzymatic Degradation: Like many peptides, it is subject to degradation by peptidases, which can modulate its activity and duration in circulation.

Technical Details

The binding affinity and specificity for its receptors can be influenced by structural modifications or post-translational modifications, which may enhance or inhibit its biological effects .

Mechanism of Action

Process

The mechanism through which peptide PHI-(1-27)-glycine exerts its effects involves:

  1. G Protein-Coupled Receptor Activation: Upon binding to its receptor, it activates G proteins, leading to downstream signaling pathways.
  2. Regulation of Cellular Functions: This activation influences various cellular processes such as ion transport, secretion, and motility within the gastrointestinal tract.

Data

Research indicates that peptide PHI-(1-27)-glycine plays a role in inhibiting fluid absorption in the intestines while also regulating endocrine functions related to digestion and appetite control .

Physical and Chemical Properties Analysis

Physical Properties

Peptide PHI-(1-27)-glycine typically appears as a white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 3,200 Da.
  • pH Stability: Stable within a physiological pH range (around 7.4).
  • Hydrophobicity/Hydrophilicity: Contains both hydrophobic (e.g., valine) and hydrophilic (e.g., serine) residues, influencing its solubility and interaction with biological membranes .
Applications

Scientific Uses

Peptide PHI-(1-27)-glycine has several applications in scientific research:

  1. Gastrointestinal Studies: Used to explore mechanisms of gut motility and fluid regulation.
  2. Neurobiology: Investigated for its role in neuroendocrine signaling related to appetite regulation.
  3. Pharmacology: Potential therapeutic applications in disorders related to gastrointestinal function or neuroendocrine dysregulation.
Introduction to Peptide PHI-(1-27)-Glycine

Historical Discovery and Nomenclature of PHI Family Peptides

The discovery of PHI-(1-27)-glycine emerged from systematic investigations into intestinal peptide diversity. In 1989, a landmark study isolated three immunoreactive PHI forms (designated I, II, and III) from rat small intestine extracts using chromatographic separation coupled with radioimmunoassay (RIA). While Peak III was identified as the known PHI-(1-27)-NH₂ (amidated form), and Peak I was tentatively assigned as a larger precursor, Peak II represented a novel variant. This newly discovered peptide was purified to homogeneity through a multi-step process combining RIA and radioreceptor assay (RRA) on rat liver membranes. Comprehensive structural analysis, including amino acid sequencing, carboxypeptidase-Y digestion, and co-elution studies with synthetic peptides, definitively identified it as PHI-(1-27)-Glycine – the full PHI sequence (27 amino acids) terminating in a glycine residue instead of an amidated isoleucine [1].

This discovery occurred against the backdrop of earlier work on PHI peptides. Peptide HI (later standardized as PHI, for Peptide Histidine Isoleucine amide) was first isolated from porcine intestine in 1981 using a chemical method targeting C-terminal α-amides [2]. Its name directly reflects its N-terminal histidine and C-terminal isoleucine amide. The identification of PHI-(1-27)-Gly established that the primary translation product of the PHI-encoding gene can undergo differential processing, leading to either amidated (PHI-NH₂) or glycine-extended (PHI-Gly) forms. This glycine-extended form was found to be the predominant immunoreactive PHI species in the rat small intestine based on quantitative immunoassay assessment [1].

Table 1: Key PHI Forms Identified in Rat Small Intestine

Peak DesignationIdentified FormStructural CharacteristicsRelative Abundance
Peak IPutative PHI precursorLarger molecular weightLow
Peak IIPHI-(1-27)-Glycine27 amino acids, C-terminal GlyHighest
Peak IIIPHI-(1-27)-NH₂27 amino acids, C-terminal Ile-NH₂Moderate

Structural and Functional Classification Within the Glucagon-Secretin Superfamily

PHI-(1-27)-glycine belongs to the structurally related secretin-glucagon-VIP peptide superfamily, also known simply as the secretin family [3] [6]. This family is defined by significant sequence homology and shared evolutionary origins, with members playing critical roles as hormones, neuropeptides, and neuromodulators. Key members include:

  • Secretin: 27 amino acids, stimulates pancreatic bicarbonate secretion.
  • Vasoactive Intestinal Peptide (VIP): 28 amino acids, potent vasodilator and smooth muscle relaxant.
  • Glucagon: 29 amino acids, key regulator of glucose metabolism.
  • Gastric Inhibitory Polypeptide (GIP): 42 amino acids, stimulates insulin secretion.
  • Growth Hormone-Releasing Hormone (GHRH): Stimulates GH release from pituitary.
  • Peptide Histidine Isoleucinamide (PHI-NH₂)/Peptide Histidine Methioninamide (PHM-NH₂ in humans): 27/28 amino acids, amidated forms.
  • Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Exists in 27 and 38 amino acid forms.

Structurally, PHI-(1-27)-Gly shares the core 27-amino acid sequence of PHI-NH₂: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile [1] [2]. The critical distinction lies in its C-terminal residue: PHI-(1-27)-Gly ends in -Ile-Gly, whereas the mature, bioactive PHI terminates in an amidated isoleucine (-Ile-NH₂). This C-terminal glycine serves as the substrate for the enzyme peptidylglycine α-amidating monooxygenase (PAM). In tissues expressing active PAM, PHI-Gly can be converted to the amidated form. The presence of significant amounts of PHI-Gly, particularly in the rat intestine, indicates either tissue-specific expression or regulation of PAM or a potential distinct biological role for the glycine-extended form itself [1].

Functionally, peptides within this superfamily primarily signal through Class B1 (Secretin-like) G protein-coupled receptors (GPCRs). These receptors are characterized by a large N-terminal extracellular domain crucial for ligand binding and coupling primarily to Gαs, leading to stimulation of adenylate cyclase and increased intracellular cAMP [3] [5]. While detailed receptor binding studies specifically for PHI-(1-27)-Gly are less extensive than for PHI-NH₂ or VIP, its structural similarity suggests potential interactions with receptors for PHI/VIP (e.g., VPAC1, VPAC2). PHI peptides, including precursors and processed forms, exhibit diverse biological activities, including:

  • Regulation of gastrointestinal motility and secretion (e.g., inhibition of gastric acid secretion, stimulation of intestinal fluid secretion) [3].
  • Modulation of pancreatic exocrine secretion.
  • Influencing neuroendocrine cell processes and prolactin release [3].
  • Potential roles in cell proliferation (e.g., neuroblastoma cells via MAP kinase pathways) and food intake behavior within the CNS [3].

The functional significance of the C-terminal glycine versus amidation in PHI remains an area of investigation. Amidation is generally critical for high-affinity receptor binding and full biological activity of many regulatory peptides. Therefore, PHI-(1-27)-Gly might act as: 1) A biosynthetic precursor to the active amidated form; 2) A ligand with distinct receptor affinity or signaling profile compared to PHI-NH₂; or 3) A peptide with unique biological activities independent of classical PHI receptors.

Table 2: Structural Features of Key Members of the Secretin Superfamily Relevant to PHI-(1-27)-Gly

PeptideLength (aa)N-TerminusC-TerminusKey Sequence Homology Region with PHIPrimary Signaling
PHI-(1-27)-Gly27HisIle-GlyFull Sequence (1-27)Presumed cAMP/PKA
PHI-(1-27)-NH₂ (PHI)27HisIle-NH₂Full Sequence (1-27)cAMP/PKA
VIP28HisAsn-NH₂~50% Identity (e.g., positions 1, 6, 9, 10, 12, 14, 15, 17, 19, 20, 21, 23, 26) [6]cAMP/PKA
Secretin27HisSer-NH₂~30-40% IdentitycAMP/PKA
Glucagon29HisThr-NH₂Lower homologycAMP/PKA
GIP42TyrGln-NH₂Moderate homology in N-terminal regioncAMP/PKA

Evolutionary Significance of PHI-(1-27)-Glycine Across Species

The presence and relative abundance of PHI-(1-27)-Gly highlight important aspects of peptide hormone evolution and tissue-specific processing. The gene encoding PHI (designated VIP/PHI or VIP) also encodes the closely related peptide VIP. This gene organization, where two bioactive peptides are derived from a common precursor (preproVIP/PHI), is conserved across mammalian species. Differential processing of this precursor gives rise to the various forms, including PHI-NH₂, PHI-Gly, VIP, and potentially other extended or truncated variants [3] [8].

Studies reveal species-specific variations in the dominant forms of PHI:

  • Rat: PHI-(1-27)-Gly was identified as the most abundant immunoreactive form in the small intestine [1]. Further research confirmed its presence in rat brain, although with different distribution patterns compared to PHI-NH₂ and the larger form PHV(1-42) [1].
  • Guinea Pig: A study isolating peptides from guinea pig small intestine identified VIP, secretin, and the amidated form PHI-(1-27)-NH₂, but did not report PHI-Gly as a major component [2].
  • Porcine: The original PHI isolated from pig intestine (PHI-27) was characterized as the amidated form (PHI-NH₂) [2].
  • Human: Human tissues primarily contain PHM (Peptide Histidine Methionine; the human homologue of PHI, differing in 2 amino acids including C-terminal Met-NH₂ instead of Ile-NH₂). Molecular forms include PHM-27 (amidated) and larger precursors. While glycine-extended precursors must exist biosynthetically, PHI-(1-27)-Gly has not been reported as a major end product in human tissues like it is in rat intestine. Gut extracts showed PHI-like immunoreactivity corresponding mainly to peptides larger than PHI-27 (likely precursors) and the amidated form itself [3].

This variation suggests evolutionary divergence in post-translational processing mechanisms. The high abundance of PHI-Gly in the rat intestine implies a potential biological role distinct from its function as a mere precursor in this specific tissue and species. The conservation of the glycine residue immediately following the terminal isoleucine in the preproVIP/PHI sequence across mammals is crucial, as it provides the substrate for amidation. The finding that PHI-Gly accumulates significantly in rat tissues indicates potential regulation of the amidation enzyme PAM or perhaps a functional role unique to the glycine-extended form in rodent physiology, particularly within the gastrointestinal tract. The presence of PHI-Gly in rat brain, albeit in different relative amounts depending on the brain region, further underscores the complexity of tissue-specific processing within a single organism [1] [8].

The existence of PHI-(1-27)-Gly exemplifies how differential processing of a single prohormone precursor can generate peptide diversity beyond what is encoded directly in the genome. This mechanism allows for tissue- and species-specific "fine-tuning" of the peptidome, potentially adapting core peptide signals to specific physiological needs. Further comparative studies across species are needed to fully elucidate the functional implications of PHI-Gly accumulation versus conversion to the amidated form.

Table 3: Species Distribution and Dominant Forms of PHI/PHM

SpeciesPHI Homologue NameDominant Intestinal Form(s)Presence of PHI-(1-27)-Gly as Major FormTissue-Specific Processing Notes
RatPHIPHI-(1-27)-Glycine (Peak II)Yes, PredominantBrain shows regional variation in forms (PHI-NH₂, PHI-Gly, PHV)
PigPHIPHI-(1-27)-NH₂No (Amidated form isolated)Initial discovery species
Guinea PigPHIPHI-(1-27)-NH₂NoCo-isolated with VIP and secretin
HumanPHM (His-Met-NH₂)PHM-27-NH₂ and larger formsNo (Amidated form and precursors dominant)PHM differs from PHI by 2 amino acids

Properties

CAS Number

123746-44-1

Product Name

peptide PHI-(1-27)-glycine

Molecular Formula

C7H11N3O

Synonyms

peptide PHI-(1-27)-glycine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.